molecular formula C9H13NO3 B13463276 7-(Methoxymethyl)-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one

7-(Methoxymethyl)-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one

Katalognummer: B13463276
Molekulargewicht: 183.20 g/mol
InChI-Schlüssel: LDHRVBWEQYVPRP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

7-(Methoxymethyl)-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one is a complex organic compound with a unique tricyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a combination of oxygen and nitrogen atoms within a rigid bicyclic framework, which imparts distinct chemical properties.

Vorbereitungsmethoden

The synthesis of 7-(Methoxymethyl)-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one involves several steps. One common synthetic route starts with the photochemical cross-addition of N-tert-butoxycarbonyl-N-allyl-N-vinyl amide, followed by oxidation to form the desired ketone . The reaction conditions typically involve the use of specific reagents and catalysts to ensure regioselective introduction and transformation of substituents at the carbon atoms . Industrial production methods may involve scaling up these reactions with optimized conditions to achieve higher yields and purity.

Analyse Chemischer Reaktionen

7-(Methoxymethyl)-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reaction conditions often involve controlled temperatures and solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used, but they typically include derivatives with modified functional groups.

Wissenschaftliche Forschungsanwendungen

This compound has several scientific research applications. In chemistry, it serves as a precursor to conformationally constrained β-amino acids, which are valuable in the study of peptide folding and structure . In biology and medicine, its unique structure allows it to interact with specific molecular targets, making it a potential candidate for drug development. Additionally, its rigid framework and functional group diversity make it useful in the design of novel materials and catalysts.

Wirkmechanismus

The mechanism by which 7-(Methoxymethyl)-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. Its rigid structure allows for specific binding to these targets, potentially inhibiting or modulating their activity. The pathways involved may include signal transduction and metabolic processes, depending on the specific application and target.

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 7-(Methoxymethyl)-3-oxa-5-azatricyclo[5.1.1.0,1,5]nonan-4-one include other tricyclic structures with oxygen and nitrogen atoms. For example, C1-substituted 2-azabicyclo[2.1.1]hexanes are structurally related and share some chemical properties 7-(Methoxymethyl)-3-oxa-5-azatricyclo[511

Eigenschaften

Molekularformel

C9H13NO3

Molekulargewicht

183.20 g/mol

IUPAC-Name

7-(methoxymethyl)-3-oxa-5-azatricyclo[5.1.1.01,5]nonan-4-one

InChI

InChI=1S/C9H13NO3/c1-12-5-8-2-9(3-8)6-13-7(11)10(9)4-8/h2-6H2,1H3

InChI-Schlüssel

LDHRVBWEQYVPRP-UHFFFAOYSA-N

Kanonische SMILES

COCC12CC3(C1)COC(=O)N3C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.